ALR-6 is a Selective FLAP Antagonist, Not a Direct 5-LOX Inhibitor
A 2024 ligand-based virtual screening study evaluated a series of aurone derivatives for their ability to inhibit the 5-lipoxygenase (5-LOX) pathway [1]. The study identified ALR-6 as a potent FLAP inhibitor that does not directly inhibit the 5-LOX enzyme. In contrast, the compound ALR-38 was identified as a direct 5-LOX inhibitor. ALR-6 and ALR-27 were found to selectively target FLAP, reducing leukotriene (LT) production without directly inhibiting 5-LOX activity [1].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | FLAP Antagonist (no direct 5-LOX inhibition) |
| Comparator Or Baseline | ALR-38: Direct 5-LOX inhibitor |
| Quantified Difference | Distinct target engagement profiles |
| Conditions | In vitro enzymatic and cellular assays as described in the study. |
Why This Matters
This mechanistic selectivity is crucial for researchers investigating the FLAP-specific arm of the leukotriene pathway or seeking to avoid the direct inhibition of the 5-LOX enzyme, which can have different downstream effects.
- [1] Cerchia C, et al. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. Eur J Med Chem. 2024. View Source
